molecular formula C17H24ClN3O B7535783 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one

1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one

Cat. No. B7535783
M. Wt: 321.8 g/mol
InChI Key: DKGDLSFJSAIWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one, also known as CPI-1189, is a chemical compound that belongs to the class of imidazolidin-2-ones. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.

Mechanism of Action

The exact mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is not fully understood. However, it has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and lipid metabolism. By blocking the sigma-1 receptor, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one may modulate the activity of other receptors and ion channels, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective and anti-inflammatory effects in the brain. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects in various types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. In addition, further research is needed to fully understand the mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one and its effects on various cellular processes.

Synthesis Methods

The synthesis of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one involves the reaction of 1-(4-chlorophenyl)propan-1-one with piperidine and subsequent cyclization with imidazolidine-2-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The yield of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is typically around 50%.

Scientific Research Applications

1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

1-[1-[1-(4-chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c1-2-16(13-3-5-14(18)6-4-13)20-10-7-15(8-11-20)21-12-9-19-17(21)22/h3-6,15-16H,2,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGDLSFJSAIWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one

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